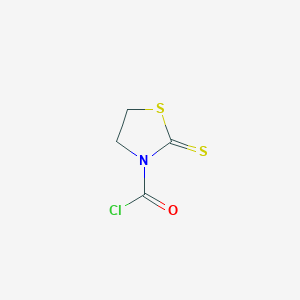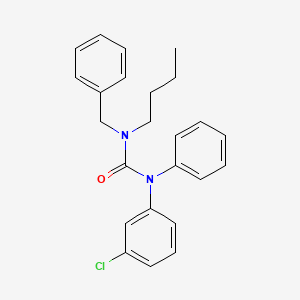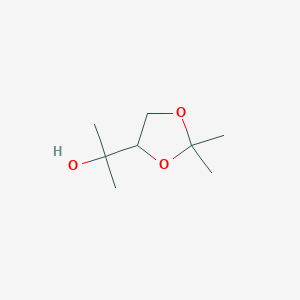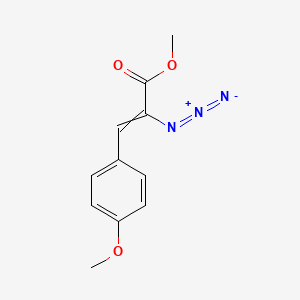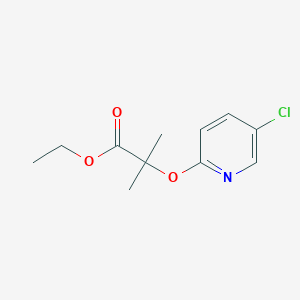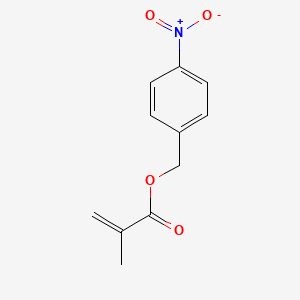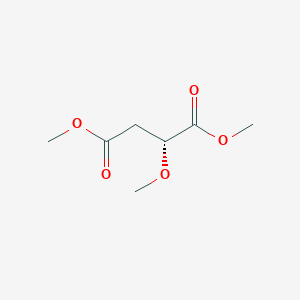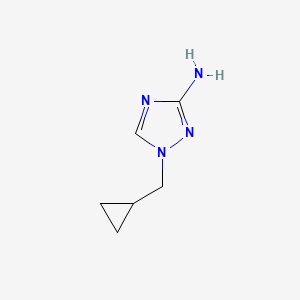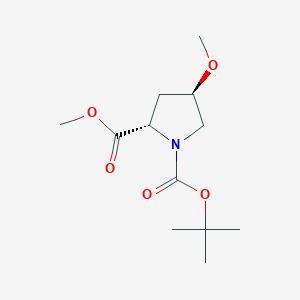
1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
準備方法
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the Boc-protected pyrrolidine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide to replace specific substituents.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a wide range of derivatives.
科学的研究の応用
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group enhances its solubility and facilitates its incorporation into larger molecular frameworks.
類似化合物との比較
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylate:
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-chloropyrrolidine-2-carboxylate: The chloro substituent alters the compound’s reactivity and potential for further functionalization.
The uniqueness of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChIキー |
NZGOSPJWFBSVFT-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)
![3-[(4-Fluorophenyl)methylidene]piperidin-2-one](/img/structure/B8665735.png)
![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)
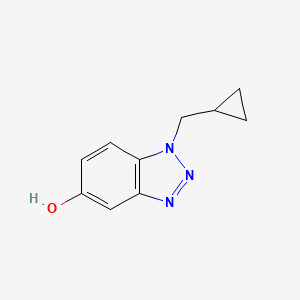
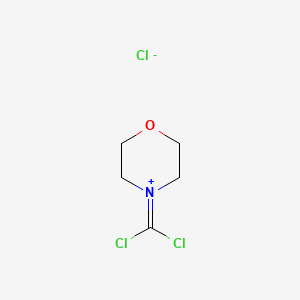
![2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one](/img/structure/B8665757.png)
